molecular formula C12H14N2O4 B13174308 Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

Cat. No.: B13174308
M. Wt: 250.25 g/mol
InChI Key: FMUGTKGMGPYHIS-UHFFFAOYSA-N
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Description

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with ethyl oxalyl chloride to form an intermediate, which is then cyclized using a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxazole ring can be reduced to form a more saturated heterocycle.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of 5-(6-hydroxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate.

    Reduction: Formation of 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazoline-4-carboxylate.

    Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(6-methoxypyridin-2-yl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of an oxazole ring.

    (6-Methoxypyridin-2-yl)methanamine: Contains the same pyridine ring but with a different functional group.

Uniqueness

Ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

ethyl 5-(6-methoxypyridin-2-yl)-4,5-dihydro-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C12H14N2O4/c1-3-17-12(15)10-11(18-7-13-10)8-5-4-6-9(14-8)16-2/h4-7,10-11H,3H2,1-2H3

InChI Key

FMUGTKGMGPYHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(OC=N1)C2=NC(=CC=C2)OC

Origin of Product

United States

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